4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Overview
Description
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a trifluoromethylphenylmethyl group attached to the nitrogen atom. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide.
Introduction of the trifluoromethylphenylmethyl group: This step involves the reaction of the brominated pyrazole with a trifluoromethylphenylmethyl halide in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Palladium catalysts are often used in Suzuki-Miyaura or Heck coupling reactions.
Major Products
Substitution reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation reactions: Products include pyrazole N-oxides.
Coupling reactions: Products include biaryl or vinyl derivatives.
Scientific Research Applications
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the trifluoromethylphenylmethyl group.
4-bromophenyl methyl sulfone: Contains a bromophenyl group instead of a pyrazole ring.
4-bromobenzotrifluoride: Contains a bromobenzene ring with a trifluoromethyl group but lacks the pyrazole ring.
Uniqueness
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is unique due to the presence of both a bromine atom and a trifluoromethylphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-1-3-9(4-2-8)11(13,14)15/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXNRCHDNVDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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